molecular formula C9H5ClN2O3 B12329480 6-Chloro-3,4-dihydro-4-oxo-1,5-naphthyridine-3-carboxylic acid

6-Chloro-3,4-dihydro-4-oxo-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B12329480
M. Wt: 224.60 g/mol
InChI Key: WAMOEVBZXUAPEB-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their significant importance in medicinal chemistry due to their diverse biological activities . The structure of 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid consists of a naphthyridine ring system with a chlorine atom at the 6th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridines, including 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid, can be achieved through various methods. One common synthetic route involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the 1,5-naphthyridine core .

Industrial Production Methods

Industrial production of 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid include:

Uniqueness

The uniqueness of 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

6-chloro-4-oxo-3H-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-6-2-1-5-7(12-6)8(13)4(3-11-5)9(14)15/h1-4H,(H,14,15)

InChI Key

WAMOEVBZXUAPEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CC(C2=O)C(=O)O)Cl

Origin of Product

United States

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